N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide
Description
N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide is a complex organic compound featuring a unique structure that combines an imidazole ring, a tetrahydropyran ring, a thiophene ring, and a pyrrolidine carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-21-8-6-19-17(21)16-11-14(4-9-24-16)20-18(23)22-7-2-3-15(22)13-5-10-25-12-13/h5-6,8,10,12,14-16H,2-4,7,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHTWPWLFACJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CC(CCO2)NC(=O)N3CCCC3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazole Ring Formation: The synthesis begins with the formation of the 1-methylimidazole ring.
Tetrahydropyran Ring Formation: The oxan (tetrahydropyran) ring is typically synthesized via the cyclization of a suitable diol precursor under acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Pyrrolidine Carboxamide Formation: The final step involves the formation of the pyrrolidine carboxamide group, which can be synthesized by reacting a suitable amine with a carboxylic acid derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production of N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and cost. Key steps include the use of automated reactors for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the imidazole ring, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole and pyrrolidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides or sulfones from the thiophene ring.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Alkylated or acylated imidazole and pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful component in various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-methylimidazol-2-yl)oxan-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide: shares similarities with other imidazole-containing compounds, such as 1-methylimidazole and its derivatives.
Thiophene-containing compounds: Similar compounds include thiophene-2-carboxamide and thiophene-3-carboxamide, which also exhibit interesting biological activities.
Uniqueness
What sets this compound apart is its unique combination of structural features. The presence of the imidazole, tetrahydropyran, thiophene, and pyrrolidine rings in a single molecule provides a diverse array of chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
